
1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in urea derivatives, particularly those incorporating indole structures, stems from their diverse biological activities and potential applications in medicinal chemistry. These compounds are explored for their synthesis methodologies, structural analysis, and the evaluation of their chemical and physical properties to understand their interaction mechanisms and potential applications further.
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step reactions, starting from readily available precursors such as carboxylic acids, isocyanates, or amines. For instance, a study demonstrated a method for synthesizing ureas via the Lossen rearrangement, offering good yields without racemization and under mild conditions, highlighting the versatility and efficiency of this approach in urea synthesis (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including 1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea, is often elucidated using techniques like NMR, X-ray diffraction, and mass spectrometry. A study detailed the crystal structure of a related urea compound, showcasing the importance of molecular geometry, hydrogen bonding, and other intramolecular interactions in determining the compound's properties and reactivity (Habibi et al., 2013).
Chemical Reactions and Properties
Urea derivatives engage in various chemical reactions, such as cyclization and rearrangement, which are crucial for their functionalization and application in synthesis. The reactivity of these compounds towards different reagents opens avenues for generating novel molecules with potential biological activities. For example, an innovative approach involving the intramolecular diamination of alkynes with isocyanates was reported to synthesize indole-cyclic urea fused derivatives, demonstrating the compound's versatility in forming complex structures (Rajesh et al., 2017).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Polycyclic Meridianin Analogues
The compound is utilized in the synthesis of new families of meridianine analogues, featuring a uracil structural unit. These analogues are derived from methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate and exhibit potential as biologically active compounds (Časar et al., 2005).
Transformation to N-Acetyl Derivatives
Treatment with various reagents can transform N-[2-(1H-indol-3-yl)ethyl]alkanamide into N-acetyl derivatives, showcasing the compound's versatility in chemical transformations (Bobowski, 1983).
Biological Activity and Structural Analysis
Antitumor Activities
A derivative of the compound has shown potential antitumor activity, with its structure and activity relationship studied through crystal structure analysis and docking studies (Hu et al., 2018).
Hydrogen Bonding and Biological Studies
The compound forms part of a series being studied for biological activity, with a focus on hydrogen bonding interactions within its crystal structure (Saharin et al., 2008).
Pharmaceutical Research
Synthesis of Pharmaceutical Compounds
The compound is integral in synthesizing a range of pharmaceutical compounds, such as analogues of the bis-indole alkaloid topsentin, which were tested for anticancer activity (Carbone et al., 2013).
Serotonin 5-HT2 Antagonists Development
Derivatives of the compound were synthesized and evaluated for their potential as serotonin 5-HT2 antagonists, which could have implications in treating various psychiatric disorders (Perregaard et al., 1992).
Antioxidant Activity
- Antioxidant Activity Evaluation: Certain derivatives of the compound were synthesized and assessed for their antioxidant properties, highlighting its potential in oxidative stress-related therapeutic applications (George et al., 2010).
特性
IUPAC Name |
1-(1-methylindol-3-yl)-3-[2-(2-methylindol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-13-16-7-3-5-9-19(16)25(15)12-11-22-21(26)23-18-14-24(2)20-10-6-4-8-17(18)20/h3-10,13-14H,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCJHLBEEYRTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)NC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

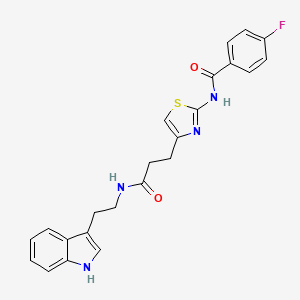
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)
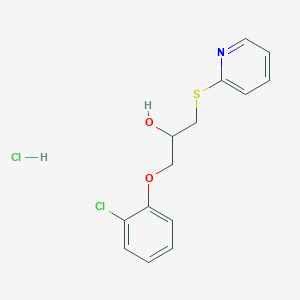
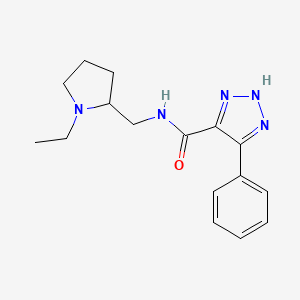


![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)
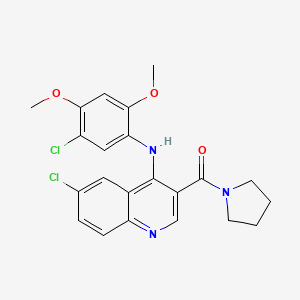
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)
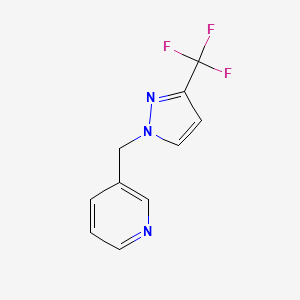
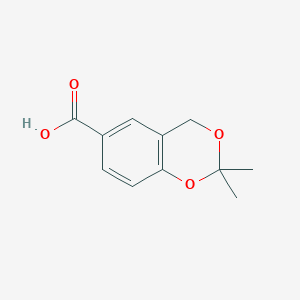
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)